N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide
Description
N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluoro-substituted indole ring, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-4-21-18(9(2)3)15(20)14(19)12-8-17-13-7-10(16)5-6-11(12)13/h5-9,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBISRIDNOPJWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(C(C)C)C(=O)C(=O)C1=CNC2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide typically involves several key steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated with ethyl chloroacetate to introduce the ethoxy group.
Amidation: Finally, the compound is subjected to amidation with isopropylamine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its fluoro-substituted indole ring is particularly useful in probing the interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its chemical stability and reactivity make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity and specificity, while the indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide
- N-ethoxy-2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide
- N-ethoxy-2-(6-chloro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide
Uniqueness
N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide is unique due to the specific positioning of the fluoro group on the indole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
